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molecular formula C8H12O2 B1429555 7-Oxaspiro[3.5]nonan-6-one CAS No. 518284-70-3

7-Oxaspiro[3.5]nonan-6-one

Cat. No. B1429555
M. Wt: 140.18 g/mol
InChI Key: FIIIGISJAOFJRW-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To an ice-cooled solution of methyl (1-vinylcyclobutyl)acetate (0.67 g) in tetrahydrofuran (3 mL) was added 0.5M9-borabicyclo[3.3.1]nonane/tetrahydrofuran (17.5 mL) dropwise over 10 minutes. The reaction solution was then allowed for its temperature to rise to room temperature and it was stirred for additional 9 hours. The reaction solution was again ice-cooled and ethanol (4 mL), a 6N aqueous sodium hydroxide solution (8 mL) and 30% hydrogen peroxide (8 mL) were successively added thereto. The reaction solution was then allowed for its temperature to rise to room temperature and it was stirred for additional 30 minutes. The reaction solution was again ice-cooled. After conc. hydrochloric acid (5 mL) was added to the solution, it was stirred for additional 30 minutes. The reaction solution was extracted with tert-butyl methyl ether. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (9:1)] to give the title compound (0.31 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (1-vinylcyclobutyl)acetate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
5M9-borabicyclo[3.3.1]nonane tetrahydrofuran
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH2:6][CH2:5][CH2:4]1)=C.[OH-].[Na+].OO.Cl>O1CCCC1.C(O)C>[CH2:4]1[C:3]2([CH2:1][CH2:11][O:10][C:8](=[O:9])[CH2:7]2)[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl (1-vinylcyclobutyl)acetate
Quantity
0.67 g
Type
reactant
Smiles
C(=C)C1(CCC1)CC(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
5M9-borabicyclo[3.3.1]nonane tetrahydrofuran
Quantity
17.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
OO
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
it was stirred for additional 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 0
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
it was stirred for additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
was stirred for additional 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (9:1)]

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C1CCC12CC(OCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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